molecular formula C21H17BrF2N2O3 B2824747 (2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327194-65-9

(2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2824747
CAS No.: 1327194-65-9
M. Wt: 463.279
InChI Key: ASRWUESAXRIIPV-QLYXXIJNSA-N
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Description

The compound (2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a chromene derivative characterized by a fused benzopyran core substituted with a bromine atom at position 6, an imino group linked to a 3,5-difluorophenyl ring, and a carboxamide moiety functionalized with a tetrahydrofuran-2-ylmethyl group.

Properties

IUPAC Name

6-bromo-2-(3,5-difluorophenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrF2N2O3/c22-13-3-4-19-12(6-13)7-18(20(27)25-11-17-2-1-5-28-17)21(29-19)26-16-9-14(23)8-15(24)10-16/h3-4,6-10,17H,1-2,5,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRWUESAXRIIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Formation of the Imino Group: The imino group can be introduced by reacting the chromene derivative with 3,5-difluoroaniline under dehydrating conditions.

    Attachment of the Tetrahydrofuran Group: The final step involves the coupling of the imino-chromene derivative with tetrahydrofuran-2-ylmethylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.

    Reduction: Reduction of the imino group can yield amine derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

    Oxidation: Oxo derivatives of the chromene core.

    Reduction: Amine derivatives.

    Substitution: Various functionalized chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s chromene core is of interest due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Medicine

The compound could be explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 2w: 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

  • Structural Features :
    • Pyrazole core with bromine and carboxamide groups.
    • Bulky substituents: naphthalene sulfonamide and 3-chloropyridinyl.
    • Multiple halogen atoms (Br, Cl).
  • Synthesis : Utilizes NaH/THF for deprotonation and coupling, similar to methods in .
  • Key Differences :
    • The pyrazole ring in 2w lacks the conjugated chromene system, reducing π-electron delocalization.
    • Bulkier substituents may hinder solubility compared to the tetrahydrofuran group in the target compound.
  • Functional Implications :
    • Halogens enhance electrophilic reactivity, but steric bulk could limit binding efficiency in biological systems .

2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide

  • Structural Features: Cyclohexene ring with bromine and carboxamide. No fluorine substituents.
  • Synthesis : Employs NaH/DMF for alkylation, analogous to carboxamide functionalization in other compounds .
  • Elemental Analysis :

    Element Calculated (%) Found (%)
    C 55.73 55.78
    H 5.04 5.04
    N 5.00 4.89
    • Close alignment with theoretical values suggests high purity.
  • Key Differences: The cyclohexene ring introduces non-planarity, reducing conjugation compared to the chromene core. Absence of fluorine may decrease metabolic stability .

N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine terbutyl ester

  • Structural Features: Difluorophenyl and pyridinone moieties. L-alanine terbutyl ester side chain.
  • Functional Implications: The 3,5-difluorophenyl group mirrors the electron-withdrawing effects in the target compound’s imino substituent. Pyridinone vs.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Halogen Substituents Carboxamide Group Key Functional Groups
(2Z)-6-Bromo-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide Chromene Br, 2×F Tetrahydrofuran-methyl Imino, difluorophenyl
Compound 2w () Pyrazole Br, 2×Cl Naphthalene sulfonamide Chloropyridinyl, dimethylamino
2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide () Cyclohexene Br Phenyl None
Patent compound () Pyridinone 4×F L-alanine terbutyl ester Difluorobenzoyl, amino

Research Findings and Implications

Synthetic Methodology :

  • NaH/THF or DMF systems are common for carboxamide synthesis (Evidences 1, 3), suggesting scalable routes for the target compound.
  • Halogenation (Br, Cl) and fluorination steps are critical for tuning electronic properties .

Fluorine: Improves metabolic stability and electronegativity, as seen in difluorophenyl-containing compounds . Tetrahydrofuran group: Likely enhances solubility compared to bulkier substituents like naphthalene sulfonamide .

Structural Flexibility: Chromene’s planar structure favors π-π interactions, whereas pyridinone () and pyrazole () cores offer hydrogen-bonding versatility.

Biological Activity

The compound (2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic derivative of chromene, which has garnered attention for its potential biological activities. This article explores its various biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromene core with several functional groups that may influence its biological activity. The presence of bromine and difluorophenyl groups is particularly noteworthy, as halogenated compounds often exhibit enhanced pharmacological properties.

Anti-inflammatory Activity

Research indicates that derivatives of chromene can inhibit the expression of inflammatory cytokines. For instance, a study evaluated the inhibitory effects of similar compounds on Toll-like receptor 3 (TLR3) signaling in human small airway epithelial cells. The results showed significant inhibition of interleukin-6 (IL-6) and CIG5 gene expression, suggesting that this class of compounds may serve as potential anti-inflammatory agents .

CompoundInhibition Rate (%)IC50 (μM)
Compound 186% (IL-6)0.92
Compound 3997% (CIG5)0.28
Compound 4598% (IL-6)0.31

Anticancer Potential

Chromene derivatives have also been studied for their anticancer properties. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis in cancer cells. For example, compounds with similar structures have demonstrated the ability to induce cell death in various cancer cell lines through the activation of apoptotic pathways .

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with chromene derivatives. The presence of halogen atoms in the structure may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes within the pathogens.

Case Studies and Research Findings

  • Study on TLR3 Inhibition : A series of chromene derivatives were synthesized and tested for their ability to inhibit TLR3-mediated inflammatory responses. Compound 39 exhibited an impressive inhibition rate of 97% against CIG5 expression at a low IC50 value, indicating strong anti-inflammatory potential .
  • Anticancer Studies : In vitro studies demonstrated that certain chromene derivatives led to significant apoptosis in breast cancer cell lines. These compounds were shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, thus promoting cancer cell death .
  • Antimicrobial Testing : Several derivatives were tested against Gram-positive and Gram-negative bacteria, revealing varying degrees of antimicrobial activity. The most effective compounds displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as novel antimicrobial agents .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

Condensation : Formation of the imine bond via reaction between a substituted aniline (e.g., 3,5-difluorophenylamine) and a brominated chromene carbonyl precursor.

Carboxamide Coupling : Amidation using tetrahydrofuran-2-ylmethylamine under coupling agents like EDCI/HOBt.

Halogenation : Bromination at the 6-position using NBS (N-bromosuccinimide) in a radical-initiated reaction .

Key Reaction Conditions:

StepReagents/CatalystsSolventTemperatureYieldSource
Imine FormationAcetic acid (catalyst)EthanolReflux (78°C)65-75%
AmidationEDCI, HOBtDMFRT, 24h50-60%
BrominationNBS, AIBNCCl₄80°C70-80%

Optimization Tips:

  • Use anhydrous solvents to prevent hydrolysis of intermediates.
  • Monitor reactions via TLC or HPLC to ensure completion .

Basic: Which spectroscopic techniques are most effective for confirming its structure and purity?

Methodological Answer:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks to confirm the Z-configuration (e.g., imine proton at δ 8.5–9.0 ppm) and substituent positions .
  • 19F NMR : Resolve signals from 3,5-difluorophenyl groups (δ -110 to -120 ppm) .

Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z ~500–510) .

X-ray Crystallography : Resolve stereochemistry and crystal packing (if single crystals are obtainable) .

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